1-(2-Phenoxyethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea
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Description
1-(2-Phenoxyethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have both biochemical and physiological effects. In
Scientific Research Applications
Neuropeptide Y5 Receptor Antagonists
Compounds structurally similar to 1-(2-Phenoxyethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea have been studied for their potential as neuropeptide Y5 (NPY5) receptor antagonists. These antagonists are of interest due to their potential therapeutic applications in obesity and related metabolic disorders. For example, a study on trisubstituted phenyl urea derivatives identified a hit compound from screening which was optimized for in vitro potency at the NPY5 receptor. Over 40 analogues were prepared to study the structure-activity relationship, with some compounds showing potent antagonist activity (Fotsch et al., 2001).
Antiviral Properties
Research has also explored the synthesis and 1H NMR spectra of urea derivatives with thiophenoyl-, furoyl-, and pyrroyl groups, demonstrating antiviral activity. This indicates the potential for derivatives of 1-(2-Phenoxyethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea to be developed into antiviral agents (O'sullivan & Wallis, 1975).
Acetylcholinesterase Inhibitors
A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, designed to optimize the spacer length linking pharmacophoric moieties for antiacetylcholinesterase activity, demonstrated that compounds with a linear ethoxyethyl chain exhibit potent inhibitory activities. These findings suggest that structural analogs could serve as leads for developing new acetylcholinesterase inhibitors, potentially useful in treating diseases like Alzheimer's (Vidaluc et al., 1995).
Dye-Sensitized Solar Cells
Phenothiazine derivatives with various conjugated linkers, including furan and thiophene, have been synthesized and utilized in dye-sensitized solar cells. The study of these compounds reveals the impact of conjugated linkers on device performance, indicating that structural relatives of the mentioned urea derivative could find applications in the development of efficient solar energy conversion materials (Kim et al., 2011).
Synthetic and Structural Chemistry
Research into the synthesis, characterization, and computational studies of urea and thiourea derivatives, such as 1,3-bis[(E)-furan-2-yl)methylene]urea, demonstrates their potential in various fields, including antibacterial and antifungal activities, and highlights the importance of structural analysis in predicting biological activity (Alabi et al., 2020).
properties
IUPAC Name |
1-(2-phenoxyethyl)-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-18(19-9-10-22-15-4-2-1-3-5-15)20-12-16-6-7-17(23-16)14-8-11-24-13-14/h1-8,11,13H,9-10,12H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZRQSTXWDYXLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenoxyethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea |
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